N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1008647-43-5
VCID: VC4647231
InChI: InChI=1S/C19H19ClN2O3/c1-12-4-3-5-15(10-12)25-9-8-22-17-7-6-14(20)11-16(17)18(19(22)24)21-13(2)23/h3-7,10-11,18H,8-9H2,1-2H3,(H,21,23)
SMILES: CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C
Molecular Formula: C19H19ClN2O3
Molecular Weight: 358.82

N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide

CAS No.: 1008647-43-5

Cat. No.: VC4647231

Molecular Formula: C19H19ClN2O3

Molecular Weight: 358.82

* For research use only. Not for human or veterinary use.

N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide - 1008647-43-5

Specification

CAS No. 1008647-43-5
Molecular Formula C19H19ClN2O3
Molecular Weight 358.82
IUPAC Name N-[5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxo-3H-indol-3-yl]acetamide
Standard InChI InChI=1S/C19H19ClN2O3/c1-12-4-3-5-15(10-12)25-9-8-22-17-7-6-14(20)11-16(17)18(19(22)24)21-13(2)23/h3-7,10-11,18H,8-9H2,1-2H3,(H,21,23)
Standard InChI Key CAIAZGKWOBUXHM-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C

Introduction

The compound N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide is a synthetic chemical entity belonging to the class of substituted oxindoles. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure consists of a chlorinated indolinone core with an acetamide group and a 3-methylphenoxyethyl substituent, which collectively contribute to its physicochemical and pharmacological characteristics.

Structural Characteristics

The molecular structure of N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide can be described as follows:

PropertyDetails
Molecular FormulaC18H17ClN2O3
Molecular Weight344.8 g/mol
Functional GroupsChlorine (Cl), Acetamide (-CONH), Phenoxy (-O-C6H4), Oxindole (-C8H7NO)
Key Structural FeaturesChlorinated indolinone ring, methyl-substituted phenoxy group

The presence of the oxindole scaffold is significant for interactions with biological targets, while the chlorination and phenoxy substitution enhance lipophilicity and receptor binding potential.

Synthesis Pathway

The synthesis of N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide typically involves:

  • Starting Materials:

    • 5-chloroisatin (chlorinated indole derivative)

    • 3-methylphenol

    • Ethylene oxide or similar alkylating agents

    • Acetyl chloride or acetic anhydride for acetamide formation

  • Reaction Steps:

    • Alkylation of 5-chloroisatin with ethylene oxide to introduce the ethyl group.

    • Coupling with 3-methylphenol under basic conditions to form the phenoxyethyl linkage.

    • Acetylation of the resulting intermediate to yield the final compound.

This multi-step process ensures high specificity in producing the desired compound with minimal by-products.

Pharmacological Potential

Preliminary studies suggest that compounds with similar structures exhibit:

  • Anti-inflammatory activity: Likely due to inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer properties: Through mechanisms such as apoptosis induction or cell cycle arrest.

  • Antimicrobial effects: Against Gram-positive and Gram-negative bacteria.

Molecular Docking Insights

Docking studies on related compounds indicate strong binding affinities to enzyme targets, such as kinases or proteases, which are crucial in disease pathways like cancer or inflammation.

Analytical Data

The characterization of N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide involves advanced spectroscopic techniques:

TechniqueDetails
NMR (¹H and ¹³C)Confirms chemical shifts corresponding to oxindole, phenoxy, and acetamide groups.
Mass SpectrometryMolecular ion peak at m/z = 345 (consistent with molecular weight).
IR SpectroscopyPeaks at ~3300 cm⁻¹ (NH stretch), ~1650 cm⁻¹ (C=O stretch).

These analytical methods ensure structural validation and purity assessment.

Potential Applications in Drug Development

  • Therapeutic Areas:

    • Anti-inflammatory drugs targeting chronic conditions like arthritis.

    • Anticancer agents for solid tumors.

    • Antibacterial formulations for resistant infections.

  • Future Research Directions:

    • Optimization of substituents for enhanced target specificity.

    • In vivo studies to confirm efficacy and safety profiles.

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